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molecular formula C6H10N4 B8730381 3-hydrazinyl-2,5-dimethylPyrazine

3-hydrazinyl-2,5-dimethylPyrazine

Cat. No. B8730381
M. Wt: 138.17 g/mol
InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with 2-chloro-3,6-dimethylpyrazine (10 g) and ethanol (15 ml), and heated up to 50° C. with stirring. To this, a mixture of hydrazine monohydrate (11.2 g) and ethanol (10 ml) was dropwise added in one hour. The temperature was raised to the reflux temperature, followed by stirring for six hours. The heating was stopped and the reaction mixture was condensed by an evaporator. The precipitated crystals were filtrated for collection and dried to give 2-hydrazino-3,6-dimethylpyrazine (2.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[C:4]([CH3:9])[N:3]=1.O.[NH2:11][NH2:12]>C(O)C>[NH:11]([C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[C:4]([CH3:9])[N:3]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CN=C1C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added in one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to the reflux temperature
STIRRING
Type
STIRRING
Details
by stirring for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by an evaporator
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtrated for collection
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=CN=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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